(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-OL
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Overview
Description
(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-OL is a natural product found in Aesculus hippocastanum with data available.
Scientific Research Applications
Structure and Biosynthesis
The structure and biosynthesis of compounds similar to Dodecamethyloctatetracontaene-1-OL have been explored in studies like the one by Suga, Shishibori, and Nakaya (1980). They investigated malloprenols from Mallotus japonicus, elucidating the compound to be a mixture of related polyenes and not the previously reported structure. This research demonstrates the complexity of biosynthesis in natural compounds, particularly in the condensation of isoprene residues (Suga, Shishibori, & Nakaya, 1980).
Synthetic Applications
Hesek et al. (2012) described a synthesis method for a similar compound, focusing on the creation of complex structures useful in studying the biosynthesis of bacterial cell envelopes (Hesek, Lee, Zajicek, Fisher, & Mobashery, 2012). This highlights the compound's relevance in synthetic chemistry, particularly in understanding and mimicking biological processes.
Potential Biological and Pharmacological Activities
The compound's structure is similar to that of certain polyacetylenes and terpenoids, which have been shown to possess various biological activities. For instance, Nur et al. (2020) isolated similar polyacetylenes from Atractylodes rhizome, which exhibited inhibitory effects on cholesteryl ester synthesis (Nur, Ohshiro, Kobayashi, Wu, Wahyudin, Zhang, Hayashi, Kawagishi, & Tomoda, 2020). This suggests potential pharmacological applications in the management of cholesterol-related conditions.
Contributions to Understanding Natural Product Chemistry
Research on such compounds adds to the understanding of natural product chemistry. Toyoda, Yaoita, and Kikuchi (2006) isolated similar compounds from the leaves and roots of Ligularia stenocephala, contributing to the knowledge of the chemical diversity and potential uses of natural products (Toyoda, Yaoita, & Kikuchi, 2006).
Properties
CAS No. |
15575-05-0 |
---|---|
Molecular Formula |
C60H98O |
Molecular Weight |
835.4 g/mol |
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-ol |
InChI |
InChI=1S/C60H98O/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-61/h25,27,29,31,33,35,37,39,41,43,45,47,61H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+ |
InChI Key |
BDMCAOBQLHJGBE-GNZYJLLNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C |
Synonyms |
ficaprenol (C60) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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